(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

Übersicht

Beschreibung

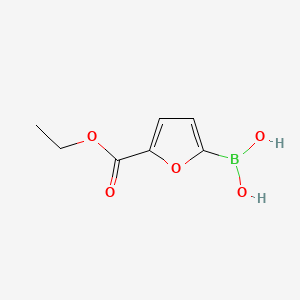

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a heterocyclic boronic acid derivative with a furan ring substituted at the 2-position by a boronic acid group and at the 5-position by an ethoxycarbonyl (-COOEt) moiety. This compound serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science . Its ethoxycarbonyl group enhances solubility in organic solvents and modulates electronic properties, influencing reactivity in coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the palladium-catalyzed borylation of 5-(ethoxycarbonyl)furan using bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (5-(Ethoxycarbonyl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.

Substitution: The boronic acid group can be substituted with other functional groups through various reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or esters.

Substitution: Functionalized furan derivatives.

Wissenschaftliche Forschungsanwendungen

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

(5-(Methoxycarbonyl)furan-2-yl)boronic Acid

- Structure : Methoxycarbonyl (-COOMe) at C5 instead of ethoxycarbonyl.

- Synthesis : Widely used in analogous Suzuki reactions to generate intermediates for antimycobacterial agents (e.g., MbtI inhibitors) .

- Hydrolysis under basic conditions yields carboxylic acids, a step critical for generating bioactive molecules .

- Biological Activity : Derivatives exhibit IC50 values as low as 16.6 µM against MbtI, a key enzyme in bacterial iron acquisition .

(5-Methylfuran-2-yl)boronic Acid

- Structure : Methyl (-CH3) at C3.

- However, the lack of an electron-withdrawing group (e.g., ester) reduces electrophilicity at the boronic acid site, affecting cross-coupling efficiency .

- Applications : Primarily used in materials science, such as synthesizing star-shaped fluorophores .

(5-Fluorobenzofuran-2-yl)boronic Acid

- Structure : Fluorinated benzofuran core instead of furan.

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances stability against protodeboronation compared to non-fluorinated analogs. This property is critical for long-term storage and reaction efficiency .

- Applications : Explored in kinase inhibitors and PET tracer development due to fluorine’s metabolic stability .

(5-(Hydroxymethyl)furan-2-yl)boronic Acid

- Structure : Hydroxymethyl (-CH2OH) at C4.

- Reactivity : The polar hydroxymethyl group improves water solubility but may complicate purification due to hydrogen bonding. It is prone to oxidation, requiring protective strategies during synthesis .

Stability and Reactivity

- Protodeboronation Resistance: Furan-2-yl boronic acids are generally less stable than arylboronic acids. However, electron-withdrawing substituents (e.g., ethoxycarbonyl) mitigate protodeboronation by stabilizing the boronate intermediate . (5-(Ethoxycarbonyl)furan-2-yl)boronic acid shows moderate stability under microwave-assisted coupling conditions (130°C, 30 minutes), with degradation <10% in aqueous tetrahydrofuran . In contrast, non-substituted furan-2-yl boronic acid degrades >50% under similar conditions .

Cross-Coupling Efficiency :

Biologische Aktivität

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid, with the chemical formula CHBO and CAS No. 1150114-44-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids are organic compounds characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, which is significant in biological systems, particularly in enzyme inhibition and drug design.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Materials : Ethoxycarbonylfuran and boron reagents.

- Reaction Conditions : The reaction is usually conducted under inert conditions to prevent oxidation and moisture interference.

- Purification : The product is purified through methods such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the formation of boronate esters. This interaction can modulate the activity of various enzymes, particularly those containing diol groups. The specific mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.

- Signal Transduction Modulation : It may influence signaling pathways by altering protein interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : In vitro assays on various cancer cell lines demonstrate significant antiproliferative effects, with IC values indicating high potency compared to standard chemotherapeutics.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 0.25 |

| This compound | A549 | 0.30 |

| Combretastatin-A4 (Standard) | HeLa | 0.15 |

Proteomic Applications

This compound is also utilized in proteomics for:

- Labeling and Detection : Its ability to selectively bind to diol-containing proteins facilitates the study of glycoproteins and other biomolecules.

Case Studies

- Inhibition of Tubulin Polymerization : Research indicated that derivatives of boronic acids, including (5-(Ethoxycarbonyl)furan-2-yl), showed varying degrees of inhibition on tubulin polymerization, a critical process in cell division.

- Selectivity in Cancer Therapy : A comparative study highlighted that this compound exhibited selectivity against certain cancer cell types while sparing normal cells, suggesting a therapeutic window that could be exploited in clinical settings.

Safety and Toxicology

While this compound shows potential therapeutic benefits, it is essential to consider its safety profile:

- Irritation Potential : The compound is classified as a skin irritant, necessitating careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-(Ethoxycarbonyl)furan-2-yl)boronic acid?

Synthesis typically involves Miyaura borylation, where a halogenated furan derivative (e.g., 5-ethoxycarbonyl-2-bromofuran) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Precursor preparation : Halogenation of 5-ethoxycarbonylfuran using N-bromosuccinimide (NBS) under controlled conditions .

- Borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous THF at 80°C .

- Purification : Column chromatography or recrystallization to isolate the boronic acid.

Q. How should this compound be stored to prevent degradation?

Neat boronic acids, including furan derivatives, are prone to protodeboronation (loss of boron group). Stability studies on similar compounds (e.g., furan-2-yl boronic acid) show degradation is influenced by temperature and atmospheric oxygen, not solely moisture . Recommendations:

- Store under inert gas (N₂/Ar) at –20°C.

- Use desiccants and avoid prolonged exposure to light.

Q. What are common reaction applications in organic synthesis?

The compound participates in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl structures. For example:

- Coupling with aryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd@rGO) in THF/H₂O with Na₂CO₃ base, yielding ethoxycarbonyl-functionalized biaryls .

- Reactivity is modulated by the electron-withdrawing ethoxycarbonyl group, enhancing oxidative addition efficiency in Pd-catalyzed systems .

Advanced Research Questions

Q. How does the ethoxycarbonyl substituent influence electronic properties and reactivity?

The ethoxycarbonyl group is electron-withdrawing , polarizing the furan ring and increasing electrophilicity at the boron site. Comparative studies on methoxy- vs. methyl-substituted boronic acids show electron-withdrawing groups reduce boronic acid pKa, enhancing reactivity in aqueous coupling conditions . Computational analysis (e.g., DFT) can quantify electronic effects by modeling charge distribution and frontier molecular orbitals .

Q. What catalytic systems optimize its use in cross-coupling reactions?

Pd@rGO (reduced graphene oxide-supported palladium) demonstrates high efficiency for heteroaryl boronic acids due to:

- Enhanced surface area and electron transfer properties.

- Reduced catalyst leaching, enabling recyclability (tested up to 5 cycles with <5% yield drop) .

- Optimal conditions: 1 mol% Pd loading, 80°C in THF/H₂O (4:1), 12 hours.

Q. How can mechanistic contradictions in stability studies be resolved?

Early hypotheses attributed boronic acid degradation to hydrolysis, but recent studies using LCMS and microwave heating show minimal decomposition in water . Proposed mechanisms:

- Autoxidation : Radical-mediated degradation under aerobic conditions.

- Thermal instability : Neat samples degrade at room temperature via intermolecular protodeboronation.

Methodological recommendations: - Monitor degradation via LCMS with deuterated solvents.

- Conduct kinetic studies under varied O₂ levels .

Q. What analytical techniques validate purity and structural integrity?

Eigenschaften

IUPAC Name |

(5-ethoxycarbonylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBGGMMAQCIWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675075 | |

| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-44-5 | |

| Record name | 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Ethoxycarbonyl)furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.